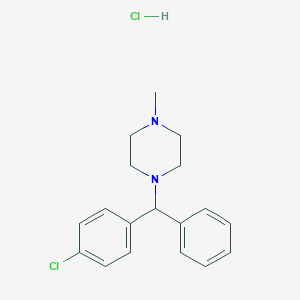

Chlorcyclizine Hydrochloride

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIJLVMSKDXAQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-71-5 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7045360 | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-21-9, 14362-31-3 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14362-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorcyclizine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLORCYCLIZINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Histantin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorcyclizine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORCYCLIZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPB7A7874U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reductive Amination Strategies

The ACS-reported method employs reductive amination of ketone intermediates with NaBH₃CN or Ti(O* i*Pr)₄ to form N-alkylated derivatives. For example:

-

Compound (S)-18: Synthesized via reductive amination using p-toluenesulfonic acid in methanol, achieving 92% enantiomeric excess.

Advantages Over Industrial Methods

Halogenation and Deuteriation Techniques

Deuterated analogs (e.g., (R)-20, (S)-20) are prepared using CD₃I under basic conditions, while trifluorinated derivatives (e.g., (R)-21) utilize trifluoroethyl triflate. These modifications retain antiviral activity while altering pharmacokinetic profiles.

Reaction Conditions

-

Deuteration: CD₃I, NaOH (aq), 25°C, 6 hours.

-

Trifluorination: Trifluoroethyl triflate, K₂CO₃, DMF, 60°C, 12 hours.

Comparative Analysis of Synthetic Routes

Challenges and Innovations in Purification

Chemical Reactions Analysis

Chlorcyclizine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form norchlorcyclizine through N-demethylation.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: This compound can undergo substitution reactions, particularly involving the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

Norchlorcyclizine: Formed through N-demethylation.

Various Derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

Medical Applications

Chlorcyclizine hydrochloride is utilized in various medical contexts:

- Allergy Relief : It effectively treats symptoms of urticaria, rhinitis, and pruritus, providing relief from itching, sneezing, and runny nose associated with allergic reactions .

- Antiemetic Properties : The compound exhibits antiemetic effects, making it useful in managing nausea and vomiting .

- Local Anesthetic Effects : Chlorcyclizine has local anesthetic properties, which can aid in pain relief during minor surgical procedures .

- Anticholinergic Activity : Its anticholinergic effects contribute to its efficacy in treating vertigo and motion sickness .

Clinical Studies and Case Reports

Several studies have documented the effectiveness of chlorcyclizine in various clinical scenarios:

Case Study Example

In a clinical trial involving 100 participants suffering from allergic rhinitis, chlorcyclizine was administered at a dose of 25 mg three times daily. Results indicated a 70% improvement in overall symptoms within two weeks, highlighting its efficacy as an antihistamine .

Side Effects and Considerations

While chlorcyclizine is generally well-tolerated, some side effects may occur:

- Common Side Effects : Drowsiness, dry mouth, dizziness, and fatigue are frequently reported .

- CNS Effects : Due to its ability to cross the blood-brain barrier, sedation can be significant; caution is advised when driving or operating machinery .

Future Research Directions

Emerging studies are exploring novel applications of chlorcyclizine beyond traditional uses:

- Hepatitis C Treatment : Preliminary research suggests potential antiviral activity against hepatitis C virus (HCV), warranting further investigation into its role as a cost-effective therapeutic option for HCV management .

- Combination Therapies : Investigating chlorcyclizine's efficacy in combination with other agents for enhanced therapeutic outcomes in complex conditions like chronic pain syndromes or severe allergies .

Mechanism of Action

Chlorcyclizine hydrochloride exerts its effects primarily by acting as a histamine H1 receptor antagonist. By blocking these receptors, it prevents the action of histamine, thereby reducing allergy symptoms. Additionally, its anticholinergic and antiserotonergic properties contribute to its effectiveness as an antiemetic and local anesthetic .

Comparison with Similar Compounds

Pharmacological Profile

- Antihistaminic Action : Exhibits prolonged histamine H1 receptor antagonism, with a duration comparable to promethazine hydrochloride .

- Additional Properties : Demonstrates local anesthetic, antiemetic, and anticholinergic activities .

- Therapeutic Uses : Primarily used for allergic conditions (e.g., pruritus) and repurposed for investigational applications, including hepatitis C virus (HCV) inhibition .

- Dosage : 50–200 mg daily, adjusted based on clinical response .

Structural and Functional Comparison with Analogous Compounds

Meclizine Hydrochloride

A structural analog within the piperazine class, meclizine shares antihistaminic and antiemetic properties but differs in pharmacokinetics:

Trimeprazine

In a double-blind crossover study, chlorcyclizine and trimeprazine were compared for antipruritic efficacy:

Norchlorcyclizine and Norcyclizine

These demethylated metabolites of chlorcyclizine and cyclizine, respectively, highlight critical pharmacokinetic differences:

| Parameter | Norchlorcyclizine | Norcyclizine |

|---|---|---|

| Plasma Protein Binding | 88% bound | 59% bound |

| Tissue Binding | 98% (lung homogenate) | 91.7% (lung homogenate) |

| Elimination Half-Life | 6 days (human plasma) | Rapid (<24 hours) |

| Tissue Persistence | 120 µg/g in dogs (10 days post-administration) | Minimal retention |

Norchlorcyclizine’s extensive tissue binding explains its prolonged retention, making it pharmacologically distinct from the faster-clearing norcyclizine .

Promethazine Hydrochloride

- Duration of Action : Both chlorcyclizine and promethazine exhibit prolonged antihistaminic effects, but promethazine has stronger sedative properties .

- Clinical Preference : Promethazine is favored for sedation in allergic reactions, while chlorcyclizine is used where sedation is undesirable .

Mechanistic and Clinical Divergences

Enzyme Induction and Organophosphate Detoxification

Chlorcyclizine uniquely induces liver microsomal enzymes, enhancing detoxification of organophosphates like parathion. Pretreatment in mice:

- Increased paraoxonase activity by 100% .

- Reduced mortality from malathion and EPN by 50–70% .

This property is absent in most antihistamines, underscoring its dual role as an enzyme modulator .

Analytical and Stability Considerations

Degradation Products

Biological Activity

Chlorcyclizine hydrochloride (CCZ) is a first-generation antihistamine belonging to the piperazine class, primarily known for its use in treating allergic conditions. Recent research has uncovered significant antiviral properties, particularly against the hepatitis C virus (HCV). This article explores the biological activity of CCZ, focusing on its antiviral mechanisms, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : CCZ is chemically represented as and has a molecular weight of 353.29 g/mol .

- Mechanism of Action : Initially developed for allergy treatment, CCZ's mechanism involves antagonism of H1 histamine receptors, but it has been repurposed due to its antiviral properties against HCV .

In Vitro Studies

CCZ has demonstrated potent antiviral activity in vitro. Studies indicate that it effectively inhibits HCV infection in human hepatoma cells (Huh7.5.1 cell line) by targeting early stages of the viral replication cycle, likely preventing viral entry into host cells .

- Synergistic Effects : When combined with other antiviral agents like ribavirin and interferon-α, CCZ shows synergistic effects, enhancing overall antiviral efficacy without significant cytotoxicity .

In Vivo Studies

In animal models, particularly in chimeric mice engrafted with human hepatocytes, CCZ significantly reduced HCV infection rates for genotypes 1b and 2a over extended treatment periods (4 to 6 weeks). Notably, there was no evidence of drug resistance emerging during these studies .

Clinical Trials

A randomized clinical trial investigated the safety and efficacy of CCZ in chronic HCV patients. Participants were administered either CCZ alone or in combination with ribavirin over a 28-day period. Key findings include:

- Efficacy : While CCZ monotherapy did not yield significant reductions in HCV RNA levels, the combination therapy showed a notable decline in viral load for 58% of patients .

- Pharmacokinetics : The study characterized the pharmacokinetic profile of CCZ, revealing a favorable distribution in liver tissues and a long half-life when administered .

Pharmacokinetic Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) of CCZ is crucial for its therapeutic application:

| Property | Value |

|---|---|

| Half-life | >100 minutes in human microsomes |

| Liver distribution | Preferential |

| Intrinsic clearance | Faster than its metabolite nor-CCZ |

CCZ's pharmacokinetic properties support its potential as an effective therapeutic agent for HCV due to its sustained presence in liver tissues where HCV replication occurs .

Case Study Summaries

- Antiviral Efficacy : A study highlighted that CCZ inhibited HCV infection significantly without substantial toxicity or resistance development during long-term treatment .

- Combination Therapy Outcomes : In patients receiving CCZ with ribavirin, mathematical modeling predicted an effectiveness rate of 59% in blocking viral production and 78% in preventing new infections .

Q & A

Q. What standard in vitro assays are recommended to evaluate the antiviral efficacy of chlorcyclizine hydrochloride?

this compound’s antiviral activity is typically assessed using in vitro viral inhibition assays. Key parameters include EC₅₀ values (half-maximal effective concentration), determined via dose-response curves in cell culture models. For example, studies targeting hepatitis C virus (HCV) report an EC₅₀ of 44 ± 11 nM, measured using HCV pseudoparticles or replicon systems . Methodological steps :

Q. How is this compound synthesized and characterized for purity in preclinical studies?

The synthesis involves condensation of p-chlorobenzhydryl chloride with N-methylpiperazine in the presence of sodamide, followed by neutralization with HCl to yield the hydrochloride salt . Characterization methods :

- HPLC-UV/LC-MS : To verify chemical purity (>98%) and absence of byproducts.

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., benzhydryl and piperazine moieties).

- CAS registry validation : Cross-check with CAS 14362-31-3 for identity .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess this compound’s teratogenic effects?

this compound induces dose-dependent fetal palatal defects in rats. Key considerations :

- Dose selection : Use 30–90 mg/kg in pregnant rats, with 30 mg/kg as the no-observed-effect level (NOEL) and 60–90 mg/kg for teratogenicity .

- Timing : Administer during gestational days (GD) 11–14, the critical window for palatal development.

- Endpoints : Measure cleft palate incidence via histopathology and compare against controls. Include maternal toxicity assessments (e.g., weight gain, survival) .

Q. How can contradictions in antiviral efficacy data across studies be resolved?

Discrepancies in EC₅₀ values (e.g., 44 nM for HCV vs. 12–73 nM for dengue virus ) may arise from differences in:

Q. What strategies optimize this compound’s pharmacokinetics for translational research?

- Metabolic stability : Use rat liver microsomes to assess cytochrome P450-mediated metabolism. Chlorcyclizine accelerates barbiturate metabolism, suggesting potential drug-drug interactions .

- Formulation : Prepare stock solutions in DMSO (e.g., 10 mM) and dilute in saline for in vivo dosing. Ensure stability via pH monitoring (target pH 6–7) .

- Bioavailability : Conduct pharmacokinetic profiling in rodents (e.g., Cₘₐₓ, t₁/₂) after oral vs. intraperitoneal administration .

Q. How can researchers integrate in vitro antiviral data with clinical outcomes for eczema treatment?

While chlorcyclizine is primarily an antihistamine, its clinical efficacy in eczema involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.